![molecular formula C12H13Cl2NO2 B12913449 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-66-7](/img/structure/B12913449.png)
2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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Overview
Description
2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is a chemical compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a dichlorobenzyl group attached to an isoxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2,5-dichlorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Herbicidal Applications
One of the primary applications of 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is in agriculture as a selective herbicide. This compound has been shown to effectively control various weed species while minimizing damage to crop plants.
Selective Herbicide Efficacy
Research indicates that this compound exhibits selective herbicidal activity against grassy and broadleaf weeds. It has been developed into formulations that can be combined with other herbicides to enhance efficacy and reduce crop injury. The patent literature highlights its effectiveness in protecting crops like soybeans from undesirable vegetation while maintaining high levels of weed control .
Formulation Characteristics
The compound can be formulated into aqueous suspension concentrates that reduce volatility and minimize drift to non-target plants. Compared to similar compounds like clomazone, it has lower water solubility and vapor pressure, which contributes to its desirable environmental profile .
Antibacterial Properties
Oxazolidinones have been extensively studied for their role as antibiotics. They function by inhibiting bacterial protein synthesis and are particularly effective against Gram-positive bacteria. This mechanism suggests that derivatives like this compound could be explored further for their antibacterial potential .
Case Studies and Research Findings
Several studies have documented the efficacy of oxazolidinone derivatives in both agricultural and medical contexts:
- Herbicide Development : A study focused on the development of formulations containing 2-(2,5-dichlorophenyl)methyl derivatives showed promising results in controlling specific weed populations without harming crops .
- Antibacterial Activity : Research on related oxazolidinone compounds has demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting that similar mechanisms might apply to this compound .
Comparative Analysis Table
Application Area | Compound Name | Key Benefits |
---|---|---|
Herbicide | This compound | Selective control over weeds |
Reduced crop injury | ||
Medicinal | Oxazolidinone derivatives | Antibacterial properties |
Potential use against resistant bacteria |
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with proteins and enzymes, potentially inhibiting their activity. The isoxazolidinone ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,5-Dichlorobenzyl chloride: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both the dichlorobenzyl group and the isoxazolidinone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Biological Activity
2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, commonly referred to as a member of the isoxazolidinone class, has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This compound's structural characteristics contribute to its efficacy and selectivity against various plant species.
Chemical Structure and Properties
- IUPAC Name : 2-(2,5-dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one
- CAS Number : 81777-95-9
- Molecular Formula : C12H13Cl2NO2
- Molecular Weight : 274.14 g/mol
The compound features a dichlorophenyl group that enhances its herbicidal properties while the oxazolidinone ring contributes to its stability and activity against target species.
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity. It functions primarily by inhibiting specific metabolic pathways in plants:
-
Mechanism of Action :
- The compound inhibits the synthesis of essential amino acids and fatty acids in plants, leading to growth suppression and eventual plant death.
- It has been shown to selectively target weeds while minimizing damage to crops.
-
Efficacy Studies :
- In field trials, this compound demonstrated effective control over various weed species such as Amaranthus and Echinochloa, with application rates typically ranging from 0.5 to 1.5 kg/ha depending on the target weed and environmental conditions.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this herbicide:
- Field Trial Results :
- Metabolite Analysis :
Safety and Environmental Impact
The safety profile of this compound has been assessed through various toxicological studies:
- Toxicity Assessments :
- Acute toxicity tests on non-target organisms showed low toxicity levels, making it a safer alternative compared to traditional herbicides.
- The compound has been classified under lower risk categories for both human health and environmental impact.
Comparative Analysis with Other Herbicides
Herbicide Name | Active Ingredient | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |
---|---|---|---|---|
Bixlozone | This compound | Amaranthus, Echinochloa | 0.5 - 1.5 | Up to 90% |
Clomazone | Clomazone | Broadleaf Weeds | 1.0 - 3.0 | 85% |
Glyphosate | Glyphosate | Annual Weeds | 0.75 - 3.0 | Up to 95% |
This table illustrates that while glyphosate offers higher efficacy against a broader spectrum of weeds, bixlozone presents a more favorable safety profile with targeted action.
Q & A
Q. Basic: What are the established synthetic routes for clomazone, and what are the critical parameters influencing yield and purity?
Clomazone is synthesized via a multi-step process involving:
Oxime formation : Reaction of o-chlorobenzaldehyde with hydroxylamine sulfate to form the corresponding oxime.
Cyclization : Treatment with monochloroacetyl chloride under controlled pH (7–8) and temperature (40–60°C) to form the oxazolidinone ring .
Critical parameters :
- Stoichiometric ratios of reactants (excess hydroxylamine improves oxime yield).
- Reaction time and temperature during cyclization (prolonged heating reduces byproducts).
- Purification via vacuum distillation or recrystallization to achieve ≥95% purity .
Q. Basic: How does clomazone’s mode of action as a carotenoid biosynthesis inhibitor affect its selectivity in crops?
Clomazone inhibits phytoene desaturase, blocking carotenoid synthesis and causing chlorophyll photooxidation in susceptible weeds. Selectivity in crops like soybean and maize arises from:
- Differential metabolism: Crops rapidly convert clomazone to non-toxic metabolites (e.g., hydroxylated derivatives) .
- Root vs. shoot uptake: Pre-emergence application minimizes crop exposure .
Resistance management : Rotate with herbicides targeting acetolactate synthase (ALS) or photosystem II to delay resistance .
Q. Advanced: What methodologies are recommended for analyzing clomazone residues in environmental matrices?
Sample preparation :
- Soil : Accelerated solvent extraction (ASE) with acetone:water (7:3 v/v).
- Water : Solid-phase extraction (SPE) using C18 cartridges .
Analytical techniques : - HPLC-MS/MS : LOQ of 0.01 µg/L in water, 0.05 µg/kg in soil.
- GC-ECD : Requires derivatization but achieves comparable sensitivity .
Key considerations : Account for clomazone’s solubility (1,100 mg/L at 25°C) and soil organic carbon content (Koc = 300–600 mL/g) to avoid underestimation .
Q. Advanced: What factors govern clomazone’s adsorption-desorption behavior in soils?
Primary drivers :
- Soil organic matter (SOM) : Higher SOM increases adsorption (e.g., Chernozem vs. Regosol: Kf = 4.2 vs. 1.8) .
- pH : Adsorption decreases in alkaline soils due to deprotonation of clomazone’s oxazolidinone ring.
Methodology : - Batch equilibrium experiments : Use Freundlich isotherms to model non-linear adsorption.
- Column leaching studies : Simulate field conditions to assess mobility .
Table 1. Adsorption coefficients (Kf) for clomazone in different soils
Soil Type | Organic Carbon (%) | Kf (mL/g) |
---|---|---|
Chernozem | 2.8 | 4.2 |
Regosol | 0.9 | 1.8 |
Sandy Loam | 1.2 | 2.1 |
Q. Advanced: How do clomazone formulations with safeners or other herbicides influence environmental persistence?
Example formulation : EZANYA® combines clomazone (45%) with sulfentrazone (15%), a protoporphyrinogen oxidase inhibitor.
- Synergistic effects : Broad-spectrum weed control with reduced application rates .
- Environmental impact : Co-formulation increases soil half-life (t1/2 = 30–60 days vs. 20–40 days for clomazone alone) due to reduced microbial degradation .
Mitigation strategies : - Use biodegradable amine-based cross-linkers in capsule suspensions to enhance degradation .
Q. Advanced: How can contradictory toxicity data for clomazone in aquatic systems be resolved?
Contradictions :
- : No GHS classification for aquatic toxicity.
- : Hazard statements (H319, H331) suggest eye/respiratory irritation .
Methodological solutions : - Standardize bioassays (e.g., OECD 202 for Daphnia magna) using purified clomazone (≥98%) to exclude formulation additives.
- Test metabolites (e.g., 2-chlorobenzoic acid) for secondary toxicity .
Q. Advanced: What experimental designs assess clomazone’s long-term effects on soil microbial communities?
Approaches :
- PLFA analysis : Quantify shifts in microbial biomass and community structure.
- Enzyme activity assays : Monitor dehydrogenase and urease activity as indicators of soil health.
- Field trials : Apply clomazone at recommended doses (500–1,000 g/ha) and sample at 0, 30, 90, and 180 days post-application .
Q. Advanced: Can computational models predict clomazone’s degradation pathways?
Models in use :
- QSAR : Predicts hydrolysis rates based on electron-withdrawing substituents (e.g., chlorine position).
- Molecular docking : Simulates binding to cytochrome P450 enzymes to identify potential metabolites .
Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with HPLC-MS/MS data from soil incubation studies .
Properties
CAS No. |
81778-66-7 |
---|---|
Molecular Formula |
C12H13Cl2NO2 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
ZTMOLOVAQWCURR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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